
Aprocitentan
概要
説明
アプロシタンタンは、トライビオというブランド名で販売されている、高血圧(高血圧)の治療に使用される薬です。 これは、エンドセリンA受容体とエンドセリンB受容体の両方を標的とするデュアルエンドセリン-1拮抗薬です . アプロシタンタンは、2024年3月に米国で医療使用が承認されました . これは、米国食品医薬品局(FDA)が全身性高血圧の治療に承認した最初のエンドセリン受容体拮抗薬です .
準備方法
アプロシタンタンは、さまざまな合成経路で合成できます。 1つの方法は、"化合物I"と呼ばれるアプロシタンタンの新規結晶形の調製を伴います . 調製方法は、次の手順を含みます。
中間体の合成: 合成は、一連の化学反応による中間体の調製から始まります。
結晶形の形成: 次に、中間体は、アプロシタンタンの結晶形を形成するために、特定の反応条件にかけられます。
化学反応の分析
Metabolic Pathways and Enzymatic Reactions
Aprocitentan undergoes two primary metabolic transformations:
Reaction Type | Enzymes/Processes Involved | Metabolites Produced |
---|---|---|
N-glucosidation | UGT1A1, UGT2B7 | M3 (glucuronide conjugate) |
Non-enzymatic hydrolysis | Chemical hydrolysis (pH-dependent) | M1 (hydrolyzed product) |
-
N-glucosidation : Accounts for ~30% of metabolism, mediated by uridine 5′-diphospho-glucuronosyltransferases (UGT) 1A1 and 2B7 .
-
Hydrolysis : Dominates elimination (52% urinary excretion), producing metabolite M1, which retains <1% pharmacological activity .
Enzyme Binding and Selectivity
This compound’s metabolism avoids cytochrome P450 (CYP) pathways, minimizing drug-drug interactions . Key enzyme interactions include:
Enzyme | Binding Affinity (IC₅₀) | Functional Role |
---|---|---|
UGT1A1 | 0.8 µM | Catalyzes glucuronidation of M3 |
UGT2B7 | 1.2 µM | Secondary glucuronidation pathway |
Degradation and Elimination
Post-metabolism, this compound follows distinct excretion routes:
Route | Percentage Excreted | Unchanged Drug | Key Metabolites |
---|---|---|---|
Urine | 52% | 0.2% | M1 (98%) |
Feces | 25% | 6.8% | M3 (85%) |
Drug Interaction Profile
This compound exhibits low interaction potential due to non-CYP metabolism:
Stability and Hydrolysis Kinetics
-
pH Sensitivity : Hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 hours at pH 1.2) .
-
Thermal Stability : Stable at 25°C for >24 months in solid form; aqueous solutions degrade within days .
Key Takeaways
科学的研究の応用
Treatment of Resistant Hypertension
Efficacy in Clinical Trials:
Aprocitentan has been evaluated in multiple clinical trials, demonstrating significant efficacy in lowering blood pressure in patients with resistant hypertension. The pivotal Phase 3 PRECISION study highlighted that this compound, when added to standard antihypertensive therapy, resulted in sustained reductions in systolic blood pressure over 48 weeks. Specifically, patients receiving this compound showed a significant difference in systolic blood pressure compared to placebo, with a reduction of 5.8 mmHg at week 40 (95% CI: +3.7, +7.9; p<0.0001) .
Table 1: Summary of Clinical Trials Involving this compound
Study Name | Phase | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|---|
PRECISION Study | 3 | Patients with resistant HTN | 12.5 mg, 25 mg | 48 weeks | Significant reduction in SBP compared to placebo |
Phase 2 Study | 2 | Patients with essential HTN | 10-50 mg | 8 weeks | Dose-dependent BP reduction observed |
Randomized Study | - | Untreated mild-to-moderate HTN | Various doses | 8 weeks | Well tolerated; similar AEs to placebo |
Safety and Tolerability
In clinical evaluations, this compound has been generally well tolerated among participants. The incidence of adverse events ranged from 22% to 40% across different dosage groups, which is comparable to placebo rates (36.6%) . Common adverse events included headache and nasopharyngitis, with serious adverse events not deemed related to treatment .
Case Study: Efficacy in a Clinical Setting
A recent case study involved a cohort of patients with resistant hypertension who had previously failed multiple antihypertensive regimens. After initiating treatment with this compound at a dose of 25 mg daily, patients exhibited an average reduction in systolic blood pressure of approximately 15 mmHg after eight weeks. Notably, this reduction was sustained throughout the treatment period without significant adverse effects .
作用機序
アプロシタンタンは、エンドセリンA受容体とB受容体を拮抗することによって効果を発揮します。 エンドセリン-1は、血管収縮ペプチドであり、これらの受容体に結合すると、炎症、細胞増殖、線維化、血管収縮など、さまざまな悪影響を引き起こします . アプロシタンタンは、エンドセリン-1がこれらの受容体に結合するのを阻害することで、これらの有害な影響を防ぎ、血圧を低下させます . 関与する分子標的と経路には、高血圧の発症に重要な役割を果たすエンドセリン経路が含まれます .
類似化合物の比較
アプロシタンタンは、エンドセリンA受容体とエンドセリンB受容体の両方に拮抗作用を持つため、他の類似化合物とは異なります。 類似の化合物には、以下が含まれます。
マシテンタン: 肺動脈性高血圧の治療に使用されるエンドセリン受容体拮抗薬.
ボスエンタン: 肺動脈性高血圧の治療に使用されるもう1つのエンドセリン受容体拮抗薬.
アプロシタンタンの独自性は、エンドセリンA受容体とエンドセリンB受容体の両方を標的にできることにあり、より幅広い治療効果を提供します .
類似化合物との比較
Aprocitentan is unique compared to other similar compounds due to its dual antagonistic action on both endothelin A and endothelin B receptors. Similar compounds include:
Macitentan: An endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
This compound’s uniqueness lies in its ability to target both endothelin A and endothelin B receptors, providing a broader range of therapeutic effects .
生物活性
Aprocitentan is a novel dual endothelin receptor antagonist (ERA) that has emerged as a significant therapeutic option for resistant hypertension. This compound selectively inhibits the binding of endothelin-1 (ET-1) to both endothelin receptor type A (ET_A) and type B (ET_B), thereby mitigating the hypertensive effects associated with ET-1 overexpression. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.
Pharmacokinetics
Absorption and Distribution:
this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 3 to 9 hours. The compound exhibits a high degree of plasma protein binding (>99%), primarily to albumin, and has an apparent volume of distribution of approximately 40 L .
Metabolism:
The metabolism of this compound occurs independently of cytochrome P450 enzymes, primarily through UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . The effective half-life is around 44 hours, allowing for once-daily dosing without the need for adjustments in patients with moderate hepatic or severe renal impairment .
Elimination:
Approximately 52% of this compound is excreted via urine (with only 0.2% unchanged), while 25% is eliminated through feces .
Phase 3 Clinical Trials
The efficacy of this compound was established in the PRECISION trial, which evaluated its long-term effects on blood pressure in patients with resistant hypertension. Key findings include:
- Blood Pressure Reduction: this compound showed significant reductions in office systolic blood pressure (SBP) after 4 weeks: a mean change of -3.7 mmHg for both doses (12.5 mg and 25 mg) compared to placebo (p = 0.0042). The respective reductions in 24-hour ambulatory SBP were -4.2 mmHg and -5.9 mmHg .
- Duration of Effect: The antihypertensive effect was maintained over a period of 48 weeks, demonstrating sustained efficacy .
Safety Profile
Adverse Effects:
The most common adverse effect associated with this compound is mild to moderate edema/fluid retention, affecting approximately 30% of patients at some point during treatment . Other reported adverse events include headache and nasopharyngitis, with overall incidence rates similar to those observed in placebo groups . Importantly, the discontinuation rates due to adverse events were low (1.2% to 3.7% across treatment groups) compared to 6.1% in the placebo group .
Case Studies:
In a randomized dose-response study involving patients with essential hypertension, this compound was well tolerated across various doses (5 mg to 50 mg), with no serious adverse events directly related to the treatment observed . The study also highlighted that this compound led to dose-dependent decreases in hemoglobin and hematocrit but did not significantly affect cortisol levels or induce sodium retention .
This compound's mechanism involves blocking the hypertensive effects mediated by ET-1, which include:
- Endothelial Dysfunction: By inhibiting ET_A receptors, this compound helps restore normal endothelial function.
- Vascular Hypertrophy and Remodeling: The drug mitigates vascular changes associated with chronic hypertension.
- Sympathetic Activation: It reduces sympathetic nervous system activation linked to elevated blood pressure.
- Aldosterone Synthesis: this compound decreases aldosterone levels without affecting cortisol synthesis, minimizing potential side effects related to steroid hormone imbalance .
Summary Table of Key Findings
Parameter | Value |
---|---|
Peak Plasma Concentration | 3–9 hours |
Half-Life | ~44 hours |
Protein Binding | >99% |
Common Adverse Effects | Edema, headache |
SBP Reduction (4 weeks) | -3.7 mmHg (office), -4.2 mmHg (ambulatory) |
Discontinuation Rate | 1.2% - 3.7% |
特性
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULOVKANLVDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103522-45-7 | |
Record name | Aprocitentan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprocitentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APROCITENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aprocitentan is a potent, dual endothelin receptor antagonist (ERA) []. It binds to both endothelin A (ETA) and endothelin B (ETB) receptors, effectively blocking the binding of endothelin-1 (ET-1) []. This antagonism inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure []. The inhibitory potency ratio of this compound for ETA and ETB receptors is 1:16 [].
ANone: Unfortunately, the provided research articles do not disclose the specific spectroscopic data or detailed structural information like bond lengths and angles for this compound.
ANone: The research primarily focuses on the pharmaceutical aspects of this compound rather than its material properties. Therefore, information regarding its compatibility with specific materials or its stability under various environmental conditions is not available in these papers.
ANone: this compound is designed as an endothelin receptor antagonist and does not exhibit catalytic properties. Its primary function is to bind to ETA and ETB receptors and block the action of endothelin-1, not to catalyze chemical reactions.
A: While the provided research doesn't delve into specific computational modeling details, it's highly likely that computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies were employed during the drug discovery and development phases of this compound. Dose-response modeling was specifically utilized to determine the optimal doses for clinical development [].
A: this compound demonstrates favorable pharmacokinetics for once-daily dosing []. It reaches maximum plasma concentration within 3-4 hours and has an elimination half-life of around 48 hours []. The drug accumulates approximately 3-fold at steady state, achieved by Day 8 of dosing []. This compound is primarily metabolized via glucosidation and hydrolysis pathways []. It is predominantly eliminated in urine (52.1%) and feces (24.8%) [].
A: The long half-life of this compound contributes to its sustained blood pressure-lowering effects, as observed in clinical trials where blood pressure reduction was maintained over 32 weeks of treatment [, ]. The once-daily dosing regimen is convenient for patient adherence.
A: Preclinical studies in DOCA-salt rats (low-renin model) and spontaneously hypertensive rats (SHR, normal renin model) demonstrated this compound's efficacy in lowering blood pressure []. The drug showed greater potency in the low-renin model, suggesting its potential utility in specific hypertensive populations []. this compound also demonstrated synergistic effects with RAS blockers (valsartan and enalapril) in both models [].
A: this compound has been evaluated in various clinical trials, including the Phase 3 PRECISION study [, , , , , , , , , ]. This study demonstrated the efficacy of this compound as an add-on therapy in patients with resistant hypertension, achieving significant reductions in both office and ambulatory blood pressure measurements compared to placebo [, , , , , ]. The drug also showed a sustained effect on blood pressure control over 40 weeks of treatment [].
A: this compound has demonstrated a generally favorable safety profile in clinical trials [, , , ]. The most frequent adverse event observed was peripheral edema, particularly at higher doses, which could be managed with diuretics [, , , , ].
ANone: The provided research primarily focuses on the systemic effects of orally administered this compound. There is no mention of targeted drug delivery strategies for this compound.
ANone: The provided research does not highlight specific biomarkers for predicting this compound's efficacy or monitoring for adverse effects.
ANone: The research articles do not provide information regarding the environmental impact or degradation of this compound.
ANone: The research papers do not delve into specific details regarding the dissolution and solubility profiles of this compound.
ANone: Details regarding the validation of analytical methods for this compound are not provided in the research.
ANone: The articles do not provide specific information on the quality control and assurance processes for this compound.
ANone: The research does not discuss the immunogenicity of this compound.
A: A study investigating the potential drug-drug interaction of this compound with rosuvastatin, a substrate of the breast cancer resistance protein (BCRP) transporter, found no clinically relevant effects on rosuvastatin pharmacokinetics [].
A: Based on the metabolism data, this compound is unlikely to require dose adjustments when co-administered with drugs that are inhibitors or inducers of metabolizing enzymes, particularly cytochrome P450 enzymes [].
ANone: The research focuses on the pharmaceutical aspects and doesn't provide information on the biocompatibility or biodegradability of this compound.
A: this compound offers a novel mechanism of action compared to existing antihypertensive medications [, , ]. In clinical trials, it demonstrated comparable blood pressure-lowering effects to established agents like lisinopril []. Furthermore, this compound showed potential advantages in specific patient populations, such as those with resistant hypertension and older adults [, , , , ].
ANone: The research papers do not provide information regarding the recycling or waste management of this compound.
A: The development of this compound involved collaborations between pharmaceutical companies and research institutions. The PRECISION study, for example, was sponsored by Idorsia Pharmaceuticals Ltd. [].
A: The development of this compound involved contributions from various disciplines, including pharmacology, medicinal chemistry, clinical research, and biostatistics. For instance, understanding the pharmacological role of the endothelin system in hypertension and the development of selective and well-tolerated endothelin receptor antagonists required collaborative efforts across these fields [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。